molecular formula C8H14N2O5S B1318499 4-Ethoxybenzene-1,2-diamine sulfate CAS No. 85137-09-3

4-Ethoxybenzene-1,2-diamine sulfate

Cat. No.: B1318499
CAS No.: 85137-09-3
M. Wt: 250.27 g/mol
InChI Key: AOWLQOMCVRWFEA-UHFFFAOYSA-N
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Description

4-Ethoxybenzene-1,2-diamine sulfate is an organic compound with the molecular formula C8H12N2O.H2O4S. It is a derivative of benzene, featuring ethoxy and diamine functional groups. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzene-1,2-diamine sulfate typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to 1,2-diaminobenzene.

    Ethoxylation: 1,2-diaminobenzene undergoes ethoxylation to form 4-ethoxy-1,2-diaminobenzene.

    Sulfonation: Finally, the compound is treated with sulfuric acid to form the sulfate salt

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzene-1,2-diamine sulfate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Can be reduced to form corresponding amines.

    Substitution: Undergoes electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces amines.

    Substitution: Produces various substituted benzene derivatives.

Scientific Research Applications

4-Ethoxybenzene-1,2-diamine sulfate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 4-Ethoxybenzene-1,2-diamine sulfate involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and diamine groups facilitate binding to active sites, influencing biochemical pathways. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzenediamine
  • 4-Methoxybenzene-1,2-diamine
  • 4-Chlorobenzene-1,2-diamine

Uniqueness

4-Ethoxybenzene-1,2-diamine sulfate is unique due to the presence of both ethoxy and diamine functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various research and industrial domains.

Properties

IUPAC Name

4-ethoxybenzene-1,2-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.H2O4S/c1-2-11-6-3-4-7(9)8(10)5-6;1-5(2,3)4/h3-5H,2,9-10H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWLQOMCVRWFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2072912
Record name 1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2072912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85137-09-3
Record name 1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85137-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085137093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2072912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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